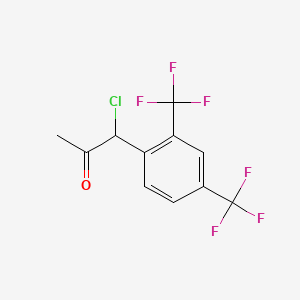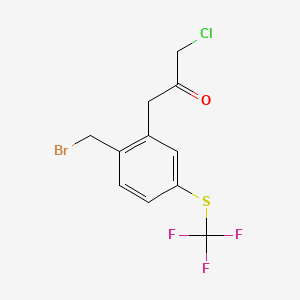
1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl groups . The reaction conditions often include the use of boron reagents and palladium catalysts under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher yields and efficiency. The use of microwave-assisted synthesis has also been explored to expedite the reaction process .
化学反应分析
Types of Reactions: 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or other reduced forms.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:
Medicine: Research has explored its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its trifluoromethyl groups and chloropropanone moiety. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological molecules, influencing various biochemical pathways .
相似化合物的比较
1,2-Bis(2,4-bis(trifluoromethyl)phenyl)-1,2-ethanedione: This compound shares the trifluoromethyl-phenyl structure but differs in its ethanedione moiety.
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Another compound with trifluoromethyl groups, used extensively in organocatalysis.
属性
分子式 |
C11H7ClF6O |
|---|---|
分子量 |
304.61 g/mol |
IUPAC 名称 |
1-[2,4-bis(trifluoromethyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6O/c1-5(19)9(12)7-3-2-6(10(13,14)15)4-8(7)11(16,17)18/h2-4,9H,1H3 |
InChI 键 |
BTZXKJDBOOSOJP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















